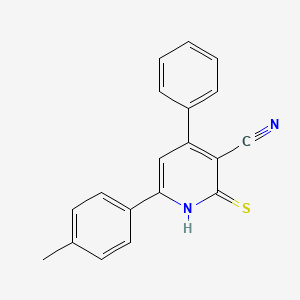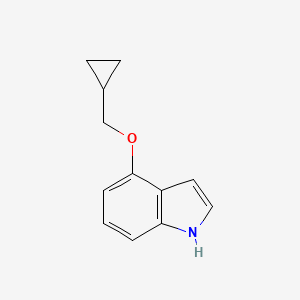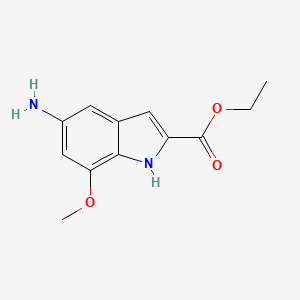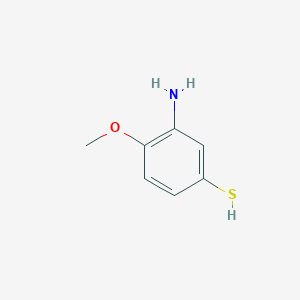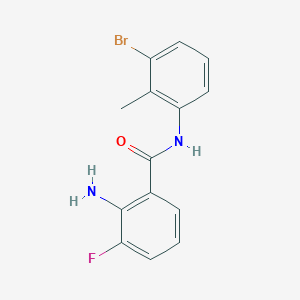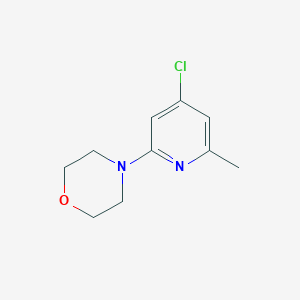
2-Methyl-4-chloro-6-morpholino-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-6-methyl-2-pyridinyl)morpholine is an organonitrogen heterocyclic compound It is characterized by the presence of a morpholine ring substituted with a 4-chloro-6-methyl-2-pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-methyl-2-pyridinyl)morpholine typically involves the reaction of 4-chloro-6-methyl-2-pyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom on the pyridine ring is replaced by the morpholine group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(4-Chloro-6-methyl-2-pyridinyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
科学研究应用
4-(4-Chloro-6-methyl-2-pyridinyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme interactions and receptor binding.
作用机制
The mechanism of action of 4-(4-Chloro-6-methyl-2-pyridinyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.
相似化合物的比较
Similar Compounds
- 4-(5-Chloro-6-methyl-2-pyridinyl)morpholine
- 4-(6-Chloro-4-methyl-2-pyridinyl)morpholine
Uniqueness
4-(4-Chloro-6-methyl-2-pyridinyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
属性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC 名称 |
4-(4-chloro-6-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H13ClN2O/c1-8-6-9(11)7-10(12-8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 |
InChI 键 |
BDEPAANZRUYLFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


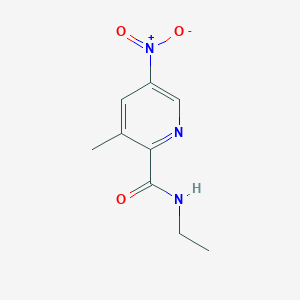
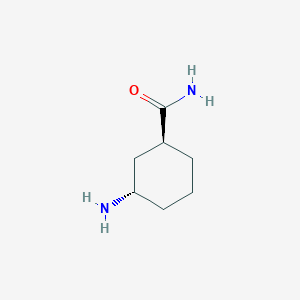
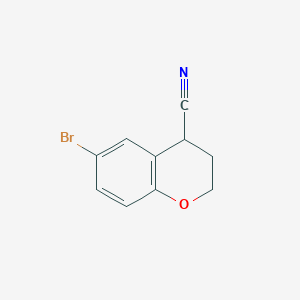
![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)
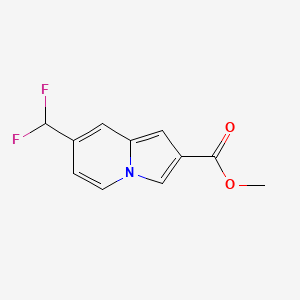
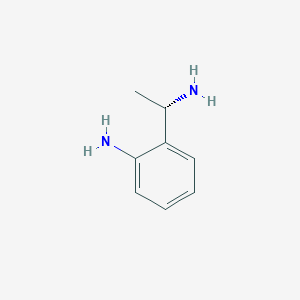
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
